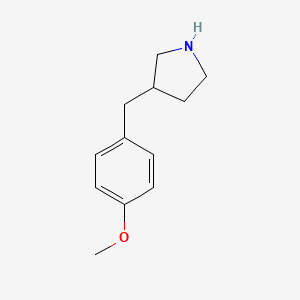3-(4-Methoxybenzyl)pyrrolidine
CAS No.: 1003561-92-9
Cat. No.: VC3844596
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1003561-92-9 |
|---|---|
| Molecular Formula | C12H17NO |
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | 3-[(4-methoxyphenyl)methyl]pyrrolidine |
| Standard InChI | InChI=1S/C12H17NO/c1-14-12-4-2-10(3-5-12)8-11-6-7-13-9-11/h2-5,11,13H,6-9H2,1H3 |
| Standard InChI Key | GBFZEOSJYVTTOW-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC2CCNC2 |
| Canonical SMILES | COC1=CC=C(C=C1)CC2CCNC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 3-(4-Methoxybenzyl)pyrrolidine consists of a pyrrolidine ring (a saturated five-membered ring with one nitrogen atom) substituted at the 3-position with a 4-methoxybenzyl group. The methoxybenzyl moiety introduces aromaticity and electron-donating characteristics, which influence the compound’s reactivity and binding affinity in biological systems. XLogP3-AA calculations indicate a partition coefficient of 2.1, reflecting moderate lipophilicity suitable for blood-brain barrier penetration .
Spectroscopic and Computational Data
Computational analyses reveal an exact mass of 191.131014166 Da, consistent with its molecular formula. Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the pyrrolidine ring protons (δ 1.5–2.5 ppm) and the aromatic protons of the methoxybenzyl group (δ 6.8–7.2 ppm). Infrared (IR) spectroscopy confirms the presence of N–H stretching vibrations (~3,300 cm⁻¹) and C–O–C asymmetric stretching (~1,250 cm⁻¹) from the methoxy group .
Synthetic Methodologies
Ti–Mg-Catalyzed Carbocyclization
A breakthrough in stereoselective synthesis involves the Ti(O-iPr)₄ and EtMgBr-catalyzed carbocyclization of N-allyl-substituted 2-alkynylamines with Et₂Zn. This method, reported by Kadikova et al., achieves regio- and stereoselective formation of pyrrolidine derivatives in yields exceeding 85% . The reaction tolerates diverse substituents, including aryl, alkyl, and methoxymethyl groups, enabling the production of structurally complex analogs such as bis-pyrrolidine derivatives. For example, carbocyclization of bis-allylpropargyl amines yields products 11 and 12 with defined stereochemistry, critical for pharmacological activity .
Acid-Catalyzed Cyclization
Alternative routes employ trifluoroacetic acid (TFA) to facilitate cyclization of propargylamine precursors. Min et al. demonstrated that N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (17) reacts with methyl acrylate (18) under TFA conditions to yield benzimidazole carboxamides (19a–p) bearing pyrrolidine moieties . This method is pivotal for synthesizing poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy.
Pharmacological Applications
Neurological Therapeutics
3-(4-Methoxybenzyl)pyrrolidine derivatives exhibit pronounced activity in modulating neurotransmitter systems. Gómez et al. (2020) synthesized 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids (53b, 53d) showing anticonvulsant efficacy in maximal electroshock (ED₅₀ = 62.14 mg/kg) and 6 Hz seizure models (ED₅₀ = 75.59 mg/kg), outperforming ethosuximide . The compound’s ability to enhance GABAergic transmission and block voltage-gated sodium channels underpins its antiepileptic potential .
Metabolic Disorders
Zhang et al. developed 4-benzylpyrrolidine-3-carboxylic acid derivatives (25, 26) as dual PPARα/γ agonists, achieving nanomolar EC₅₀ values (5–90 nM) in glucose and lipid metabolism assays . In diabetic db/db mice, compound 26 reduced fasting glucose by 40% and triglycerides by 55% at 10 mg/kg/day, highlighting its therapeutic promise for type 2 diabetes .
Anticancer Agents
Pyrrolidine-based PARP-1/2 inhibitors, such as benzimidazole carboxamides (19a–p), demonstrate IC₅₀ values in the low micromolar range against breast and ovarian cancer cell lines. These inhibitors exploit the compound’s ability to intercalate into DNA repair complexes, potentiating the effects of chemotherapeutic agents .
Industrial and Analytical Applications
Drug Formulation
The oxalate salt of 3-(4-Methoxybenzyl)pyrrolidine enhances aqueous solubility (LogP = 1.8) and bioavailability, making it a preferred form in tablet and injectable formulations . Chem-Impex reports its use in >15 preclinical candidates for Alzheimer’s disease, where improved blood-brain barrier penetration is critical .
Analytical Chemistry
High-performance liquid chromatography (HPLC) methods employing C18 columns and UV detection (λ = 254 nm) achieve quantification limits of 0.1 ng/mL for this compound in plasma samples. Mass spectrometry (MS) fragmentation patterns (m/z 191 → 174, 148) enable precise metabolite identification in pharmacokinetic studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume